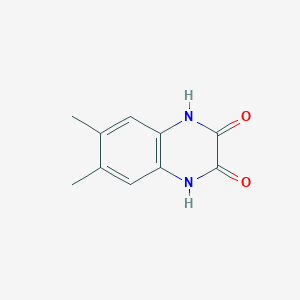

6,7-Dimethylquinoxaline-2,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(13)11-7/h3-4H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVPYGLZESQRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289673 | |

| Record name | 6,7-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2474-50-2 | |

| Record name | 2474-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-dimethylquinoxaline-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethyl-2,3-quinoxalinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 6,7-Dimethylquinoxaline-2,3-diol for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6,7-Dimethylquinoxaline-2,3-diol, a compound of significant interest in medicinal chemistry and materials science. This document is structured to offer researchers, scientists, and drug development professionals a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and verification of this molecule.

Introduction: Structure and Synthesis

This compound (C₁₀H₁₀N₂O₂) is a heterocyclic compound built upon a quinoxaline core. A crucial aspect of its chemistry is the existence of keto-enol tautomerism, allowing it to be represented as either this compound or, more commonly, as the more stable 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione.[1][2] For the purpose of this guide, we will refer to the dione tautomer, which is the predominant form.

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and oxalic acid, a method that is both efficient and offers high atom economy. The structural confirmation of the resulting product is paramount and relies on a combination of spectroscopic techniques, which will be detailed in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The data presented here is predicted based on values reported for structurally similar compounds, particularly 6-methyl-1,4-dihydro-quinoxaline-2,3-dione.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple and highly symmetrical. The key resonances are anticipated as follows:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (2 x -CH₃) | ~ 2.2 - 2.4 | Singlet | 6H |

| Aromatic Protons (H-5, H-8) | ~ 6.8 - 7.0 | Singlet | 2H |

| Amide Protons (2 x -NH) | ~ 10.0 - 12.0 | Broad Singlet | 2H |

Interpretation: The two methyl groups at positions 6 and 7 are chemically equivalent, giving rise to a single, sharp peak integrating to six protons. Similarly, the two aromatic protons at positions 5 and 8 are also equivalent due to the molecule's symmetry, resulting in a singlet that integrates to two protons. The amide (-NH) protons of the dione tautomer are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm when using a solvent like DMSO-d₆. The broadness of this peak is a result of quadrupole broadening and potential chemical exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum further corroborates the structure with the following predicted signals:

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (2 x -CH₃) | ~ 20 - 22 |

| Aromatic CH (C-5, C-8) | ~ 115 - 118 |

| Quaternary Aromatic C (C-6, C-7) | ~ 130 - 133 |

| Quaternary Aromatic C (C-4a, C-8a) | ~ 125 - 128 |

| Carbonyl Carbons (C-2, C-3) | ~ 155 - 158 |

Interpretation: The spectrum is expected to show five distinct signals, reflecting the molecule's symmetry. The two methyl carbons will appear in the aliphatic region. The aromatic region will contain signals for the protonated carbons (C-5 and C-8) and the two sets of quaternary carbons. The most downfield signals will be those of the two equivalent carbonyl carbons of the dione structure, which are characteristic for such functionalities in a heterocyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the dione tautomer.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200 - 3400 | N-H Stretch | Strong, Broad |

| 2900 - 3000 | C-H Stretch (Aromatic & Aliphatic) | Medium |

| 1680 - 1710 | C=O Stretch (Amide) | Strong, Sharp |

| ~ 1600 | C=C Stretch (Aromatic) | Medium |

Interpretation: A prominent, broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indicator of N-H stretching vibrations, characteristic of the amide groups in the dione form.[3] A strong, sharp peak between 1680 and 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the cyclic amide system.[3] The presence of both of these bands provides strong evidence for the 1,4-dihydroquinoxaline-2,3-dione structure. Additional peaks corresponding to aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching, will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Molecular Ion: For this compound (C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 190.

Predicted Fragmentation Pattern: The fragmentation of the quinoxaline core often involves characteristic losses. A plausible fragmentation pathway for 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione is outlined below:

| m/z | Proposed Fragment | Loss from Parent Ion |

| 190 | [C₁₀H₁₀N₂O₂]⁺˙ | Molecular Ion |

| 162 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 134 | [M - 2CO]⁺˙ | Loss of two carbon monoxide molecules |

| 119 | [C₈H₉N]⁺˙ | Further fragmentation |

Interpretation: The molecular ion is expected to be prominent. A characteristic fragmentation pathway for diones of this type is the sequential loss of carbon monoxide (CO) molecules, which would lead to significant peaks at m/z 162 and m/z 134.[4] Further fragmentation of the heterocyclic ring can also occur.

Experimental Protocols

Synthesis of 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione[3]

-

Reactant Preparation: Dissolve 1 mmol of 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Condensation Reaction: Add 1 mmol of oxalic acid dihydrate to the solution.

-

Reaction Conditions: The mixture can be stirred at room temperature or gently heated under reflux to drive the reaction to completion. For a solvent-free approach, the two solids can be ground together in a mortar and pestle.

-

Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.[5]

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.[4]

-

Visualized Workflows

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

References

-

Thakuria, H., & Das, G. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119(5), 425-430. [Link]

-

Ewing, D. F. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 701-705. [Link]

-

Miyazawa, T., et al. (2014). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 19(7), 9786-9803. [Link]

-

The Royal Society of Chemistry. Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. [Link]

-

MDPI. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. [Link]

-

SpectraBase. Quinoxaline - Optional[13C NMR] - Chemical Shifts. [Link]

-

Sankari, E. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. GSC Biological and Pharmaceutical Sciences, 22(1), 229-237. [Link]

-

Royal Society of Chemistry. Effective synthesis of quinoxalines over ceria based solid acids coated on honeycomb monoliths. [Link]

-

Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

-

National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Cheeseman, G. W. H., Katritzky, A. R., & Øksne, S. (1961). The infrared spectra of polycyclic heteroaromatic compounds. Part II. Quinoxaline-2,3-diones. Journal of the Chemical Society (Resumed), 3983-3987. [Link]

-

ResearchGate. Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

NIST. 2,3-Quinoxalinedione, 1,4-dihydro-. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl-. [Link]

-

ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF. [Link]

-

National Institutes of Health. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. [Link]

-

International Journal of ChemTech Research. FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

-

NIST. Quinoxaline, 2,3-diphenyl-. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Aromatic region of the 1 H NMR spectrum (300 MHz) of 1 in DMF-d 7 at 37.... [Link]

-

Royal Society of Chemistry. Fragmentation of the quinoxaline N-oxide bond to the ˙OH radical upon one-electron bioreduction. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

PubChem. 2,3-Dimethyl-6,7-diphenylquinoxaline. [Link]

-

ResearchGate. (PDF) Tautomerism in Quinoxalines Derived from the 1,4-Naphthoquinone Nucleus: Acid Mediated Synthesis, X-ray Molecular Structure of 5-Chlorobenzo[ f ]quinoxalin-6-ol and Density Functional Theory Calculations. [Link]

-

SpectraBase. 2,3-Diphenylquinoxaline - Optional[MS (GC)] - Spectrum. [Link]

Sources

6,7-Dimethylquinoxaline-2,3-diol: An In-Depth Technical Guide to its Mechanism of Action as a Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 6,7-dimethylquinoxaline-2,3-diol, a competitive antagonist of ionotropic glutamate receptors. While specific quantitative binding and functional data for this particular analogue are not extensively available in public literature, this guide synthesizes information from closely related quinoxaline-2,3-dione derivatives to elucidate its pharmacological profile. The primary mechanism involves the competitive inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, leading to a reduction in excitatory neurotransmission. This antagonism confers significant neuroprotective properties by mitigating glutamate-induced excitotoxicity, a key pathological process in a range of neurological disorders. This document details the molecular interactions, downstream signaling consequences, and relevant experimental methodologies for characterizing this class of compounds, positioning this compound as a valuable tool for neuroscience research and a potential scaffold for therapeutic development.

Introduction: The Landscape of Excitatory Neurotransmission and the Role of Quinoxaline-2,3-diones

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating a vast array of physiological processes including synaptic plasticity, learning, and memory.[1] Its actions are mediated through a family of ionotropic and metabotropic receptors. The ionotropic glutamate receptors (iGluRs), which include the N-methyl-D-aspartate (NMDA), AMPA, and kainate receptors, are ligand-gated ion channels that, upon activation, permit the influx of cations, leading to neuronal depolarization.

However, the overstimulation of these receptors can lead to a pathological cascade known as excitotoxicity, where excessive calcium influx triggers a series of intracellular events culminating in neuronal damage and death. This process is a common pathological hallmark in a variety of acute and chronic neurological conditions, including ischemic stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Consequently, the development of glutamate receptor antagonists has been a major focus of therapeutic research.

Quinoxaline-2,3-diones have emerged as a prominent class of competitive antagonists for glutamate receptors.[1] Their core chemical structure provides a versatile scaffold for medicinal chemists, allowing for substitutions that can modulate potency and selectivity for different iGluR subtypes. Within this class, 6,7-dimethylquinoxaline-2,3-dione is a key analogue whose mechanism of action is centered on the competitive blockade of non-NMDA receptors.[2]

Molecular Mechanism of Action: Competitive Antagonism at AMPA and Kainate Receptors

The primary mechanism of action for 6,7-dimethylquinoxaline-2,3-dione is the competitive antagonism of AMPA and kainate receptors.[2] By binding to the glutamate recognition site on these receptors, it prevents the endogenous ligand, glutamate, from activating the receptor. This blockade inhibits the conformational change necessary to open the ion channel, thereby preventing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the postsynaptic neuron. The reduction in cation influx leads to a decrease in neuronal depolarization and the subsequent dampening of excitatory neurotransmission.

While this compound primarily targets AMPA and kainate receptors, it is noteworthy that other derivatives within the quinoxaline-2,3-dione class exhibit a broader spectrum of activity. For instance, halogenated analogues such as 6,7-dichloroquinoxaline-2,3-dione (DCQX) are potent and selective competitive antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[3][4] Furthermore, 6,7-dinitroquinoxaline-2,3-dione (DNQX) has been shown to be a potent competitive antagonist at both quisqualate and kainate subtypes of the glutamate receptor, and it can also antagonize NMDA receptor-mediated responses by competing with glycine at its co-agonist site.[5][6] These findings highlight the nuanced structure-activity relationships within the quinoxaline-2,3-dione family.

The following diagram illustrates the competitive antagonism of this compound at the postsynaptic terminal.

Caption: Competitive antagonism at AMPA/Kainate receptors.

Neuroprotective Effects and Mitigation of Excitotoxicity

The antagonistic action of this compound at glutamate receptors is the foundation of its neuroprotective properties. By attenuating excessive excitatory signaling, this compound can prevent the downstream pathological events associated with excitotoxicity. The over-activation of AMPA and kainate receptors contributes to a significant influx of Ca²⁺, which in turn activates a host of intracellular enzymes, including proteases, lipases, and endonucleases, leading to cellular damage and apoptosis.

While direct in vivo and in vitro neuroprotection data for this compound is limited, studies on structurally similar quinoxaline derivatives have consistently demonstrated their ability to protect neurons from glutamate-induced damage. For instance, various 6-aminoquinoxaline derivatives have shown neuroprotective effects in cell culture models of Parkinson's disease.[7] The well-documented neuroprotective effects of compounds like DCQX and DNQX further support the therapeutic potential of this chemical class in conditions where excitotoxicity is a contributing factor.[5][8]

The following workflow illustrates the role of this compound in preventing excitotoxicity.

Caption: Inhibition of the excitotoxic cascade.

Downstream Signaling Pathways

The antagonism of glutamate receptors by this compound is expected to modulate several downstream signaling pathways that are critical for neuronal function and survival. While direct studies on this specific compound are lacking, the broader literature on glutamate receptor antagonists provides insights into the likely downstream consequences.

One of the key pathways influenced by glutamate receptor activity is the mitogen-activated protein kinase (MAPK) signaling cascade . The influx of calcium through glutamate receptors can activate the MAPK pathway, which in turn regulates gene expression related to synaptic plasticity and cell survival. By blocking this initial calcium signal, this compound would likely attenuate the activation of the MAPK pathway.

Another important downstream effector is the cAMP response element-binding protein (CREB) . CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. Its activity is regulated by phosphorylation, which can be initiated by calcium-dependent signaling cascades downstream of glutamate receptors. Therefore, by inhibiting glutamate receptor activation, this compound would be expected to reduce the phosphorylation and subsequent activation of CREB.

The following diagram depicts the putative influence of this compound on these signaling pathways.

Caption: Putative effects on downstream signaling pathways.

Experimental Protocols for Characterization

The characterization of this compound's mechanism of action requires a combination of in vitro and in vivo experimental approaches. The following protocols are standard methodologies used to assess the activity of glutamate receptor antagonists.

Synthesis of 6,7-Dimethylquinoxaline-2,3-dione

A common and efficient method for the synthesis of quinoxaline-2,3-diones involves the condensation of a substituted o-phenylenediamine with an oxalate derivative.[2][9]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 4,5-dimethyl-1,2-phenylenediamine in a suitable solvent, such as ethanol.

-

Condensation Reaction: Add diethyl oxalate to the solution of 4,5-dimethyl-1,2-phenylenediamine.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Collection: Upon completion, cool the reaction mixture to allow the product to precipitate. Collect the crude product by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and soluble impurities. Dry the purified product under vacuum. Further purification can be achieved through recrystallization.

In Vitro Efficacy: Receptor Binding and Functional Assays

| Compound | Assay | Target | IC50 / EC50 (µM) |

| DNQX | [³H]AMPA Binding | AMPA Receptor | 0.74 (IC50) |

| Functional Assay | AMPA Receptor | 30 (EC50) | |

| S-isomer of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethylquinoxaline-2,3-dione | [³H]AMPA Binding | AMPA Receptor | 51 (IC50) |

| Functional Assay | AMPA Receptor | 290 (EC50) | |

| R-isomer of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethylquinoxaline-2,3-dione | [³H]AMPA Binding | AMPA Receptor | 22 (IC50) |

| Functional Assay | AMPA Receptor | 300 (EC50) |

In Vitro Neuroprotection Assay

The neuroprotective effects of this compound can be assessed in primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, P19 cells) subjected to glutamate-induced excitotoxicity.[11][12]

Step-by-Step Methodology:

-

Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line in appropriate culture vessels.

-

Compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium. Allow the cells to recover for 24-48 hours.

-

Viability Assessment: Quantify cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Electrophysiology

Patch-clamp electrophysiology on cultured neurons or brain slices can be used to directly measure the effect of this compound on glutamate-evoked currents.[13][14]

Step-by-Step Methodology:

-

Preparation: Prepare primary neuronal cultures or acute brain slices.

-

Recording: Establish whole-cell patch-clamp recordings from individual neurons.

-

Baseline Measurement: Record baseline glutamate-evoked currents by applying a known concentration of glutamate.

-

Compound Application: Perfuse the recording chamber with a solution containing this compound and re-apply glutamate.

-

Data Analysis: Measure the reduction in the amplitude of the glutamate-evoked current in the presence of the compound to determine its inhibitory potency.

Conclusion and Future Directions

This compound is a competitive antagonist of AMPA and kainate receptors, positioning it as a valuable tool for modulating excitatory neurotransmission. Its mechanism of action suggests significant potential for neuroprotection by mitigating glutamate-induced excitotoxicity. While direct quantitative data for this specific compound remains to be fully elucidated, the extensive research on the broader class of quinoxaline-2,3-diones provides a strong foundation for understanding its pharmacological profile.

Future research should focus on obtaining precise binding affinities (Ki) and functional potencies (IC50) of this compound at AMPA, kainate, and NMDA receptor subtypes. Furthermore, in vivo studies are necessary to evaluate its pharmacokinetic properties, brain penetrance, and efficacy in animal models of neurological disorders. A deeper understanding of its impact on downstream signaling pathways will also be crucial for its development as a potential therapeutic agent. The continued exploration of this and other quinoxaline-2,3-dione derivatives holds promise for the discovery of novel treatments for a range of debilitating neurological conditions.

References

- 6,7-Dimethylquinoxaline-2,3-dione: A Technical Overview for Researchers. Benchchem.

- Yoneda Y, Ogita K, Enomoto R, Suzuki T, Kito S. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex. J Neurochem. 1990;54(2):699-702.

- Honoré T, Davies SN, Drejer J, Fletcher EJ, Jacobsen P, Lodge D, Nielsen FE. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science. 1988;241(4866):701-3.

- Weiss JH, Koh JY, Christine CW, Choi DW. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures. J Neurochem. 1990;55(1):114-21.

- 6,7-Dichloroquinoxaline-2,3-dione: A Technical Guide to its Mechanism of Action as a Selective NMDA Receptor Antagonist. Benchchem.

- Madl JE, Goldenberg R, Kalariti A, Beaton G, Tjoeng FS, Johnson RL. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists. J Med Chem. 1996;39(22):4430-8.

- Birch PJ, Grossman CJ, Hayes AG. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor. Eur J Pharmacol. 1988;156(1):177-80.

- Buy 6,7-Dimethyl-2,3-diphenylquinoxaline (EVT-3162579). EvitaChem.

- Application Notes and Protocols: 6,7-Dichloroquinoxaline-2,3-dione in Neuronal Cultures. Benchchem.

- Carling RW, Leeson PD, Moseley AM, Baker R, Foster AC, Grimwood S, Kemp JA, Marshall GR. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1.

- 2,3-Dichloro-6,7-dimethylquinoxaline. Chem-Impex.

- A Comparative Guide to the Efficacy of 6-aminoquinoxaline-2,3(1H,4H)-dione and its Analogs in Neuroprotection. Benchchem.

- Le Douaron G, Schmidt F, Amar M, et al. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. Eur J Med Chem. 2015;89:467-79.

- Parodi G, Vato A, Janiri C, et al. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Stem Cell Res Ther. 2024;15(1):338.

- In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. PubMed.

- Brahmachari G, Das D.

- Application Notes and Protocols for 6,7-Dichloroquinoxaline-2,3-dione in Neuroscience Research. Benchchem.

- Adebayo, J. O., et al. Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.

- In vitro cellular models for neurotoxicity studies. Diva-portal.org.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.

- 6,7-Dimethyl-2,3-diphenylquinoxaline. PubChem.

- This compound. Arctom.

Sources

- 1. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6,7-Dinitro-quinoxaline-2,3-dion and 6-nitro,7-cyano-quinoxaline-2,3-dion antagonise responses to NMDA in the rat spinal cord via an action at the strychnine-insensitive glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 13. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Properties of 6,7-Dimethylquinoxaline-2,3-diol

Abstract

This technical guide provides a comprehensive exploration of the fluorescence properties of 6,7-Dimethylquinoxaline-2,3-diol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While existing as its tautomeric equivalent, 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione, this molecule possesses latent fluorescence characteristics that are highly sensitive to its environment. This document elucidates the structural underpinnings of its photophysical behavior, details robust protocols for its synthesis and characterization, and explores the impact of environmental factors such as solvent polarity and pH on its fluorescence. By offering field-proven insights and detailed methodologies, this guide serves as a critical resource for scientists aiming to leverage the unique luminescent properties of this quinoxaline derivative in the design of novel fluorescent probes and advanced therapeutic agents.

Introduction: The Quinoxaline Scaffold in Fluorescence Applications

Quinoxaline derivatives form a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including roles as anticancer, antimicrobial, and antiviral agents.[1][2] Beyond their therapeutic potential, the inherent electronic structure of the quinoxaline ring system makes it a compelling scaffold for the development of fluorescent molecules.[3] The electron-deficient nature of the pyrazine ring fused to a benzene moiety allows for the creation of donor-acceptor systems that can exhibit intramolecular charge transfer (ICT), a phenomenon often associated with environmentally sensitive fluorescence.[4]

This compound, existing predominantly as its keto tautomer, 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione, is a member of this versatile family. While not intensely fluorescent in all conditions, its emission can be modulated by structural and environmental factors, making it a promising candidate for the development of "turn-on" fluorescent probes and sensors. This guide will delve into the core principles governing its fluorescence and provide the technical framework for its practical application.

Structural and Electronic Foundations of Fluorescence

Synthesis of 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione

The most direct and widely adopted synthetic route to the title compound is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, typically oxalic acid.[5] This reaction proceeds with high efficiency and atom economy, making it a preferred method for laboratory-scale synthesis.

Experimental Protocol: Synthesis of 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione

Objective: To synthesize 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione via acid-catalyzed condensation.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

4 M Hydrochloric acid

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) in 4 M hydrochloric acid.

-

Add oxalic acid dihydrate (1.05 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials.

-

Further purify the product by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

-

Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

The use of hydrochloric acid as a solvent and catalyst facilitates the condensation by protonating the carbonyl groups of oxalic acid, making them more electrophilic, and by ensuring the diamine is in a soluble form.

-

Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recrystallization is a crucial step to remove impurities, ensuring the photophysical measurements are not skewed by fluorescent contaminants.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

The Enduring Scaffold: A Technical Guide to the History and Discovery of Quinoxaline-2,3-diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, stands as a cornerstone in medicinal chemistry. Among its derivatives, quinoxaline-2,3-diols, existing in tautomeric equilibrium with their dione counterparts, have emerged as a class of compounds with profound biological significance. This technical guide provides an in-depth exploration of the history, discovery, and development of quinoxaline-2,3-diols. We will traverse the early synthetic milestones, delve into the evolution of their preparation, and illuminate the discovery of their potent pharmacological activities, particularly as antagonists of ionotropic glutamate receptors. This guide offers detailed experimental protocols, comparative biological data, and a forward-looking perspective on the future of this remarkable heterocyclic system.

Genesis: The Dawn of Quinoxaline Chemistry

The story of quinoxalines begins in the late 19th century. The foundational synthesis of the quinoxaline ring system is credited to the German chemist Carl Hinsberg. In what is now known as the Hinsberg condensation, the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound provides a straightforward and efficient route to this heterocyclic core.[1] This fundamental reaction laid the groundwork for all subsequent explorations into the chemistry of quinoxaline derivatives.

The preparation of the parent quinoxaline-2,3-dione, the precursor to the diol, is a direct application of this principle. The classical and most widely employed method involves the condensation of o-phenylenediamine with oxalic acid or its derivatives, such as diethyl oxalate.[2][3] This reaction is typically carried out under acidic conditions with heating, facilitating dehydration and subsequent cyclization to yield the stable dione structure.[2]

The Tautomeric Duality: Unveiling the Diol

Quinoxaline-2,3-dione exists in a tautomeric equilibrium with its enol form, quinoxaline-2,3-diol. Spectroscopic evidence from FT-IR, UV-Vis, and NMR studies has been instrumental in characterizing this equilibrium.[4][5] In the solid state and in most solutions, the dione form is predominantly favored.[6] However, the presence and reactivity of the diol tautomer are crucial for understanding the chemical behavior and biological interactions of these molecules. The ability to form hydrogen bonds and chelate metals is a direct consequence of the diol form's existence.

Caption: Overview of synthetic methodologies for quinoxaline-2,3-diones.

A Pivotal Discovery: Antagonism of Glutamate Receptors

A significant turning point in the history of quinoxaline-2,3-diols was the discovery of their potent activity as antagonists of ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. [2][6]These receptors are crucial for excitatory synaptic transmission in the central nervous system, and their overactivation is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. [7] The quinoxaline-2,3-dione scaffold proved to be an ideal template for the development of competitive antagonists at the glycine co-agonist site of the NMDA receptor and the glutamate binding site of the AMPA receptor. [8][9]This discovery spurred extensive research into the structure-activity relationships (SAR) of this class of compounds.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoxaline-2,3-dione core has yielded valuable insights into the structural requirements for potent and selective antagonism.

-

Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring have a profound impact on activity and selectivity. For instance, the introduction of nitro and halogen groups at specific positions can significantly enhance binding affinity for the NMDA receptor glycine site. [8]* N-Substitution: Alkylation or arylation of the nitrogen atoms in the pyrazine ring can modulate potency and pharmacokinetic properties.

Table 1: Representative Quinoxaline-2,3-dione Derivatives as Glutamate Receptor Antagonists

| Compound | Substituents | Target Receptor | IC50 / Kb | Reference |

| DNQX | 6,7-dinitro | AMPA/Kainate | 0.15 µM (Kainate) | [9] |

| CNQX | 6-cyano-7-nitro | AMPA/Kainate | 0.3 µM (Kainate) | [9] |

| ACEA 1021 | 5-nitro-6,7-dichloro | NMDA (Glycine site) | ~6-8 nM (Kb) | [8] |

| Compound 17 | 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl] | NMDA (Glycine site) | 2.6 nM (IC50) | [10] |

| PNQX | 9-methyl-6-nitropyrido[3,4-f] fused | AMPA/NMDA (Glycine site) | 0.063 µM (AMPA), 0.37 µM (Glycine) | [11] |

Mechanism of Action and Downstream Signaling

As antagonists of NMDA and AMPA receptors, quinoxaline-2,3-diol derivatives exert their effects by blocking the influx of cations, particularly Ca2+, into neurons. [7]In pathological conditions characterized by excessive glutamate release (excitotoxicity), this blockade can be neuroprotective. [12] The downstream signaling pathways affected by NMDA receptor antagonism are complex and can lead to either neuroprotection or, in some cases, interfere with normal synaptic function. [12]Key pathways include:

-

Inhibition of Excitotoxic Cell Death Cascades: By preventing excessive Ca2+ entry, these antagonists can inhibit the activation of downstream effectors such as calpains, caspases, and nitric oxide synthase, which are involved in neuronal apoptosis and necrosis. [13]* Modulation of Gene Expression: NMDA receptor activity is linked to the activation of transcription factors like CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal survival and plasticity. Antagonism can modulate these pathways. [14]

Caption: Mechanism of neuroprotection by quinoxaline-2,3-diol derivatives.

Future Directions and Therapeutic Potential

The rich history and diverse biological activities of quinoxaline-2,3-diols underscore their continued importance in drug discovery. While their primary application has been in the realm of neuroscience, recent research has expanded their potential to other therapeutic areas, including oncology and infectious diseases. [15][16] Future research will likely focus on:

-

Development of Subtype-Selective Antagonists: Designing derivatives with improved selectivity for specific NMDA or AMPA receptor subtypes to minimize off-target effects and enhance therapeutic efficacy.

-

Exploration of New Therapeutic Applications: Investigating the potential of quinoxaline-2,3-diols in treating a broader range of diseases.

-

Advancement of Synthetic Methodologies: Continuing to develop more efficient, sustainable, and scalable synthetic routes to these valuable compounds.

Conclusion

From their humble beginnings in the 19th-century laboratory to their current status as powerful pharmacological tools, quinoxaline-2,3-diols have carved a significant niche in the landscape of medicinal chemistry. Their journey, marked by fundamental synthetic discoveries and pivotal biological insights, serves as a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics. As our understanding of the intricate signaling pathways in health and disease deepens, the versatile quinoxaline-2,3-diol scaffold is poised to remain a source of inspiration for the next generation of drug discovery and development professionals.

References

- Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428.

- BenchChem. (2025). The Synthesis of Quinoxaline-2,3-diones: A Comprehensive Technical Guide.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 6.1. Synthesis of 2,3-Quinoxalinedithiol.

- BenchChem. (2025).

- Sankari, E., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as.

- Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives.

- ResearchGate. (n.d.). Synthesis of quinoxaline‐2,3‐diones.

- Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Neuroscience, 169(1), 1-15.

- Chen, M., & Lipton, S. A. (2006). Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions. Current Topics in Medicinal Chemistry, 6(8), 757-764.

- Research Journal of Pharmacy and Technology. (2023).

- Taiwo, F. O., Akinpelu, D. A., & Obafemi, C. A. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. International Research Journal of Pure & Applied Chemistry, 22(8), 35-54.

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Reddy, C. S. S., Baskar, V. H., & Gobinath, M. (2017). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3-DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 5(7), 280-286.

- Carling, R. W., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & medicinal chemistry letters, 8(1), 65-70.

- Rosenmund, C., Stern-Bach, Y., & Stevens, C. F. (1998). The tetrameric structure of a glutamate receptor channel. Science, 280(5369), 1596-1599.

- Maddaford, S. P., et al. (2000). Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. Journal of medicinal chemistry, 43(19), 3564-3573.

- BenchChem. (2025).

- Micheletti, G., et al. (2013). A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines. Synthesis, 45(10), 1339-1344.

- Wan, J. P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2014(6), 98-135.

- Sharma, V., Kumar, R., & Mohan, D. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Rasayan Journal of Chemistry, 4(3), 563-568.

- Bigge, C. F., et al. (1996). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of medicinal chemistry, 39(19), 3830-3842.

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.

- El-Gazzar, A. R. B. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(8), 13686-13706.

- MacLeod, A. M., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of medicinal chemistry, 44(12), 1951-1962.

- Wikipedia. (n.d.). NMDA receptor.

- Paul, S., & Singh, P. (2019). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Drug Discovery Technologies, 16(3), 256-277.

- Honoré, T., et al. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain research, 489(2), 377-382.

- Kulkarni, S. S., & Kulkarni, V. M. (2008). Pair wise binding affinity: 3D QSAR studies on a set of triazolo [1, 5-a] quinoxalines as antagonists of AMPA and KA receptors. Journal of enzyme inhibition and medicinal chemistry, 23(6), 1008-1017.

- ResearchGate. (n.d.). (a) Molecular structures of quinoxaline-2,3-dione AMPA receptor antagonists.

- Al-Salahi, R., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369675.

- Jubie, S., et al. (2011). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. Letters in Drug Design & Discovery, 8(4), 317-320.

- ResearchGate. (n.d.). Structures of 2,3-diphenylquinoxaline I, pyrazinones II-III, quinoxaline IV and V (A6730), Akt kinase inhibitors.

- ResearchGate. (n.d.). Figure 1: X-Ray crystal structure of...

- PubChem. (n.d.). Quinoxaline.

- ResearchGate. (n.d.). Structure−Activity Relationships of 1,4Dihydro(1H,4H)-quinoxaline-2,3-diones as N Methyl d -aspartate (Glycine Site) Receptor Antagonists. 1.

- ResearchGate. (n.d.). X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph.

- Lightowler, M., et al. (2024). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Molecules, 29(11), 2548.

- The Royal Society of Chemistry. (n.d.). Synthesis and computationally assisted spectroscopic study of tautomerism in 3-(phenyl(2-arylhydrazineylidene)methyl)quinoxalin-.

- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

- Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5468.

- Jubie, S., et al. (2012). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties | MDPI [mdpi.com]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Treatment of Cerebral Ischemia Through NMDA Receptors: Metabotropic Signaling and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]

- 15. rjptonline.org [rjptonline.org]

- 16. ijpda.org [ijpda.org]

An In-depth Technical Guide to 6,7-Dimethylquinoxaline-2,3-diol: A Key Scaffold for Neurological Drug Discovery

This guide provides a comprehensive technical overview of 6,7-Dimethylquinoxaline-2,3-diol, a heterocyclic compound that has garnered significant interest within the neuroscience and medicinal chemistry communities. Its core structure, the quinoxaline-2,3-dione, is a well-established pharmacophore for antagonizing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a critical class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1][2] This document will delve into the physicochemical properties, synthesis, mechanism of action, and practical applications of this compound, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics for neurological disorders.

Physicochemical Properties and Identification

This compound is a solid organic compound whose fundamental properties are crucial for its handling, formulation, and biological activity assessment. The definitive identifier for this chemical entity is its Chemical Abstracts Service (CAS) Registry Number.

| Property | Value | Source |

| CAS Number | 2474-50-2 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Synonyms | 6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione, 2,3-Dihydroxy-6,7-dimethylquinoxaline | [4] |

| Appearance | Typically an off-white to pale yellow solid | |

| Solubility | Sparingly soluble in water, soluble in organic solvents such as DMSO and DMF |

Note: It is imperative for researchers to verify the identity and purity of this compound from commercial suppliers through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) before its use in biological assays.

Synthesis and Characterization

The synthesis of quinoxaline-2,3-diones, including the 6,7-dimethyl derivative, is most commonly achieved through a cyclocondensation reaction. This well-established method, often referred to as the Phillips-Ladenburg condensation, involves the reaction of an appropriately substituted o-phenylenediamine with oxalic acid.[5][6]

In the case of this compound, the synthesis commences with 4,5-dimethyl-1,2-phenylenediamine. The reaction is typically carried out in an acidic aqueous medium, such as dilute hydrochloric acid, and often requires heating to drive the condensation and subsequent cyclization. The diol product precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

Caption: Synthetic workflow for this compound.

Characterization of the final product is crucial to confirm its structure and purity. The following analytical techniques are indispensable:

-

¹H NMR Spectroscopy: To confirm the presence and connectivity of the aromatic and methyl protons.

-

¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O bonds of the quinoxaline-2,3-dione core.

Mechanism of Action and Therapeutic Potential

The quinoxaline-2,3-dione scaffold is the cornerstone of a major class of competitive AMPA receptor antagonists.[7] These compounds exert their pharmacological effects by binding to the glutamate recognition site on the AMPA receptor, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor. This blockade of AMPA receptor-mediated ion channel opening leads to a reduction in excitatory neurotransmission.

The overactivation of glutamate receptors, a phenomenon known as excitotoxicity, is a key pathological mechanism in a variety of neurological and psychiatric disorders. Consequently, AMPA receptor antagonists, including derivatives of this compound, have been extensively investigated for their therapeutic potential in conditions such as:

-

Epilepsy: By dampening excessive neuronal firing, AMPA receptor antagonists can prevent the initiation and propagation of seizures.[1][8] Several AMPA receptor antagonists have shown broad-spectrum anti-seizure activity in preclinical models.[1]

-

Neurodegenerative Diseases: Excitotoxicity is implicated in the neuronal cell death observed in conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[8] By mitigating glutamate-induced neuronal damage, these compounds offer a potential neuroprotective strategy.

-

Cerebral Ischemia: Following a stroke, the excessive release of glutamate contributes significantly to neuronal injury. AMPA receptor antagonists have demonstrated neuroprotective effects in models of cerebral ischemia.[7]

Caption: Mechanism of action of this compound.

Experimental Protocols

The evaluation of this compound and its analogs necessitates robust and reproducible experimental protocols. Below are representative methodologies for assessing its activity as an AMPA receptor antagonist.

Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat cortical membranes (prepared in-house or commercially available)

-

[³H]-AMPA (radioligand)

-

This compound (test compound)

-

Non-specific binding control (e.g., high concentration of L-glutamate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, radioligand ([³H]-AMPA), and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the rat cortical membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound.

In Vitro Electrophysiology (Patch-Clamp)

This technique directly measures the effect of the compound on AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

External and internal recording solutions

-

AMPA receptor agonist (e.g., AMPA or glutamate)

-

This compound (test compound)

Procedure:

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Perfuse the neuron with the external solution containing a known concentration of the AMPA receptor agonist to elicit a stable baseline current.

-

Apply the test compound at various concentrations to the perfusion solution.

-

Record the changes in the amplitude of the AMPA-evoked current.

-

Wash out the test compound to observe the recovery of the current.

-

Construct a concentration-response curve to determine the IC₅₀ of the compound.

Suppliers

This compound is available from several chemical suppliers that cater to the research and development community. It is crucial to obtain the Safety Data Sheet (SDS) from the supplier and adhere to all safety precautions when handling this compound. Potential suppliers include:

Disclaimer: This list is not exhaustive, and the availability and pricing may vary. Researchers should conduct their own due diligence when selecting a supplier.

Conclusion

This compound represents a valuable chemical scaffold for the design and synthesis of novel AMPA receptor antagonists. Its straightforward synthesis and well-characterized mechanism of action make it an attractive starting point for medicinal chemistry campaigns aimed at developing new treatments for a range of debilitating neurological disorders. The experimental protocols outlined in this guide provide a framework for the pharmacological evaluation of this and related compounds, facilitating the advancement of new therapeutic agents from the laboratory to the clinic.

References

-

AMPA receptor antagonists. PubMed. Available at: [Link]

-

Revisiting AMPA Receptors as an Antiepileptic Drug Target. PubMed Central. Available at: [Link]

-

New AMPA antagonists in epilepsy. ResearchGate. Available at: [Link]

-

Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. PubMed Central. Available at: [Link]

-

AMPA Receptor Antagonists Market And Pipeline Insights 2024. LinkedIn. Available at: [Link]

-

Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed. Available at: [Link]

-

Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 6,7-DIMETHYLQUINOXALINE | 7153-23-3 [chemicalbook.com]

- 5. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Methodological Guide to Determining the Thermodynamic Properties of 6,7-Dimethylquinoxaline-2,3-diol for Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the experimental and computational characterization of the thermodynamic properties of 6,7-Dimethylquinoxaline-2,3-diol. While this molecule holds significant interest for researchers in medicinal chemistry and drug development, a thorough understanding of its thermodynamic characteristics—such as enthalpy, entropy, and Gibbs free energy—is paramount for advancing its potential applications.[1] Such properties are fundamental to predicting the compound's stability, solubility, and bioavailability, which are critical parameters in pharmaceutical formulation. This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for techniques including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry. Furthermore, it details the application of computational methods, specifically Density Functional Theory (DFT), to complement and validate experimental findings. The integration of these approaches provides a robust and self-validating system for generating a complete thermodynamic profile of this compound, enabling informed decisions in the drug development pipeline.

Introduction: The Imperative for Thermodynamic Characterization

This compound is a heterocyclic organic compound with a structural framework that suggests potential pharmacological activity, particularly as a glutamate receptor antagonist.[1] Before a compound can progress from a promising candidate to a viable therapeutic agent, its fundamental physicochemical properties must be rigorously characterized. Thermodynamic properties are not merely academic data points; they are the bedrock upon which successful drug formulation and manufacturing processes are built.

A critical aspect of this compound is its potential for tautomerism, existing in equilibrium between the diol and dione forms (6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione).[1] The dominant tautomer under physiological conditions will dictate its interaction with biological targets and its physicochemical behavior. Thermodynamic analysis is essential to understand the relative stabilities of these forms.

This guide will provide researchers and drug development professionals with a detailed roadmap for determining the key thermodynamic parameters of this molecule. By understanding the "why" behind each experimental choice, scientists can generate reliable and reproducible data, ensuring the trustworthiness of their findings.

Foundational Thermodynamic Principles

A comprehensive thermodynamic assessment of this compound involves the determination of several key state functions:

-

Enthalpy (ΔH): This represents the total heat content of the system. The standard enthalpy of formation (ΔfH°) is a critical value, indicating the energy required to form the compound from its constituent elements in their standard states.[2] Changes in enthalpy also govern the energy absorbed or released during phase transitions, such as melting (enthalpy of fusion) or sublimation.

-

Entropy (S): A measure of the disorder or randomness of a system. Changes in entropy (ΔS) are crucial for understanding the spontaneity of processes.

-

Gibbs Free Energy (ΔG): This thermodynamic potential combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate arbiter of whether a process will occur spontaneously at a given temperature and pressure.[3] For drug development, Gibbs free energy of solvation is directly related to a compound's solubility.

These properties are interconnected and provide a complete picture of the molecule's energetic landscape.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary to obtain a comprehensive thermodynamic profile. The following techniques are standard in the pharmaceutical industry for their reliability and the wealth of information they provide.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for assessing thermal properties.[4]

3.1.1. Differential Scanning Calorimetry (DSC)

-

Causality Behind the Method: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This allows for the precise determination of thermal events such as melting point, enthalpy of fusion (the energy required to melt the solid), and glass transitions. This information is vital for identifying the physical form of the drug substance and its stability.

-

Experimental Protocol for this compound:

-

Sample Preparation: Accurately weigh 2-3 mg of the synthesized and purified this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate: 50 mL/min) from ambient temperature to a temperature above the melting point (e.g., 300 °C).[4][6]

-

Data Analysis: The resulting thermogram will show an endothermic peak at the melting point. The onset of this peak is taken as the melting temperature (Tm), and the area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

-

-

Workflow for DSC Analysis:

Caption: Workflow for DSC analysis of this compound.

3.1.2. Thermogravimetric Analysis (TGA)

-

Causality Behind the Method: TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the thermal stability of the compound and its decomposition temperature. It can also indicate the presence of solvates or hydrates.

-

Experimental Protocol for this compound:

-

Sample Preparation: Place 5-6 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 700 °C) to ensure complete decomposition.[7]

-

Data Analysis: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at which decomposition begins is a key indicator of thermal stability.

-

-

Workflow for TGA Analysis:

Caption: Workflow for TGA analysis of this compound.

Combustion Calorimetry for Enthalpy of Formation

-

Causality Behind the Method: To determine the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)), static bomb combustion calorimetry is the gold standard. This technique involves the complete combustion of the compound in an excess of oxygen, and the heat released is precisely measured. This experimental value is fundamental and serves as a benchmark for computational methods. The methodology for quinoxaline derivatives has been well-established.[8][9][10][11]

-

Experimental Protocol Outline:

-

A pellet of the sample (approximately 0.5 g) is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with high-purity oxygen to approximately 3 MPa.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The sample is ignited, and the temperature change of the water is measured with high precision.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived from the energy of combustion using Hess's Law.

-

Enthalpy of Sublimation

-

Causality Behind the Method: The enthalpy of sublimation (ΔsubH°) is the energy required for a compound to transition from the solid to the gaseous state. This value is crucial for linking the experimentally determined solid-state enthalpy of formation to the gas-phase enthalpy of formation, which is what is typically calculated using computational methods.[8][9][10][11] This allows for a direct comparison and validation of theoretical models.

Computational Modeling of Thermodynamic Properties

Computational chemistry offers a powerful and cost-effective means of predicting thermodynamic properties, providing insights that can guide experimental work.

Density Functional Theory (DFT)

-

Causality Behind the Method: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly well-suited for calculating the thermodynamic properties of organic molecules. By solving the electronic structure, one can obtain the total energy of the molecule. This, combined with calculations of vibrational frequencies, allows for the determination of gas-phase enthalpy of formation, entropy, and Gibbs free energy. This approach has been successfully applied to other quinoxaline derivatives, demonstrating its predictive power.[8][12]

-

Computational Workflow for this compound:

-

Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies are used to calculate thermal corrections to the enthalpy and entropy.

-

Energy Calculation: A high-level DFT method (e.g., B3LYP with a large basis set like 6-311+G(2d,2p)) is used to calculate the single-point energy of the optimized structure.[13]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an appropriate isodesmic reaction scheme, which minimizes errors by conserving the types of chemical bonds.

-

-

Workflow for DFT Calculations:

Caption: Conceptual workflow for DFT-based thermodynamic property calculation.

Data Integration and Application

The true power of this approach lies in the synergy between experimental and computational data. The experimentally determined crystalline enthalpy of formation and enthalpy of sublimation can be used to derive an experimental gas-phase enthalpy of formation. This value serves as a critical benchmark to validate the accuracy of the DFT calculations.[8][9][10][11] A strong agreement between the experimental and computed values provides a high degree of confidence in the overall thermodynamic profile.

Table 1: Template for Summarizing Thermodynamic Properties of this compound

| Property | Symbol | Experimental Value | Computational Value | Method |

| Melting Point | T_m | N/A | DSC | |

| Enthalpy of Fusion | Δ_fus_H | N/A | DSC | |

| Decomposition Temp. | T_d | N/A | TGA | |

| Enthalpy of Formation (crystal) | Δ_f_H°(cr) | Combustion Calorimetry | ||

| Enthalpy of Sublimation | Δ_sub_H° | Various | ||

| Enthalpy of Formation (gas) | Δ_f_H°(g) | DFT | ||

| Standard Entropy (gas) | S°(g) | DFT | ||

| Gibbs Free Energy of Formation (gas) | Δ_f_G°(g) | DFT |

This compiled data is then used to:

-

Assess Stability: The decomposition temperature from TGA and the enthalpy of formation provide a quantitative measure of the compound's stability.

-

Predict Solubility: The Gibbs free energy is a key input for solubility models.

-

Guide Formulation: The melting point and enthalpy of fusion are critical for developing solid dosage forms, including tablets and capsules.

Conclusion

While direct thermodynamic data for this compound may not be readily available in the literature, a robust and reliable characterization is achievable through the systematic application of the experimental and computational methodologies outlined in this guide. By integrating thermal analysis, calorimetry, and quantum chemical calculations, researchers can build a comprehensive and self-validating thermodynamic profile of this promising molecule. This foundational knowledge is indispensable for mitigating risks and making informed, data-driven decisions throughout the drug development lifecycle.

References

-